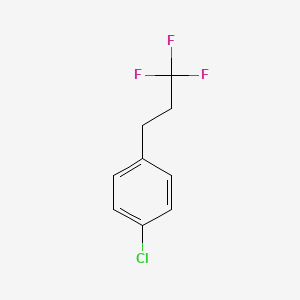
1-Chloro-4-(3,3,3-trifluoropropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(3,3,3-trifluoropropyl)benzene is an organic compound with the molecular formula C9H6ClF3. It is a derivative of benzene, where a chlorine atom is substituted at the para position and a 3,3,3-trifluoropropyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(3,3,3-trifluoropropyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. The reaction involves the use of benzene and 3-chloro-1,1,1-trifluoropropane as starting materials. Anhydrous aluminum chloride is used as a catalyst to facilitate the reaction. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is subjected to distillation to separate the desired product from any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The benzene ring can undergo oxidation to form corresponding quinones.
Reduction Reactions: The trifluoropropyl group can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or nickel are used in the presence of hydrogen gas.
Major Products Formed:
Substitution Reactions: Products include 1-hydroxy-4-(3,3,3-trifluoropropyl)benzene and 1-amino-4-(3,3,3-trifluoropropyl)benzene.
Oxidation Reactions: Products include 1-chloro-4-(3,3,3-trifluoropropyl)quinone.
Reduction Reactions: Products include 1-chloro-4-(3,3,3-trifluoropropyl)cyclohexane.
Applications De Recherche Scientifique
1-Chloro-4-(3,3,3-trifluoropropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-chloro-4-(3,3,3-trifluoropropyl)benzene involves its interaction with specific molecular targets. The chlorine atom and trifluoropropyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoropropyl group.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Similar structure but with a double bond in the trifluoropropyl group.
Uniqueness: 1-Chloro-4-(3,3,3-trifluoropropyl)benzene is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties. The trifluoropropyl group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
96256-39-2 |
|---|---|
Formule moléculaire |
C9H8ClF3 |
Poids moléculaire |
208.61 g/mol |
Nom IUPAC |
1-chloro-4-(3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C9H8ClF3/c10-8-3-1-7(2-4-8)5-6-9(11,12)13/h1-4H,5-6H2 |
Clé InChI |
OGVAQWLMBXWTQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



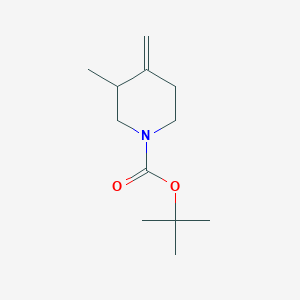


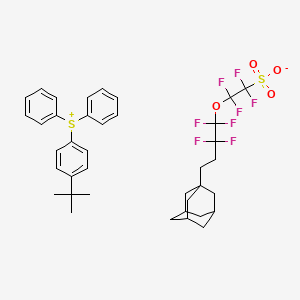
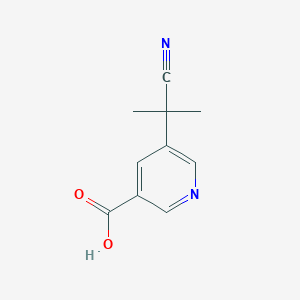
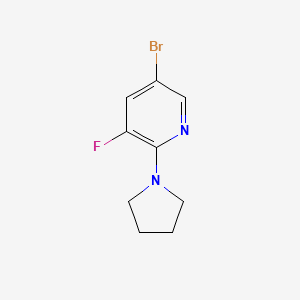

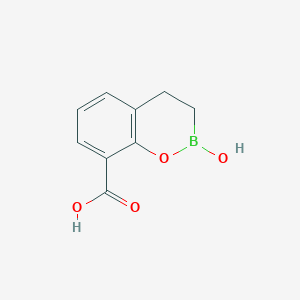
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13932501.png)

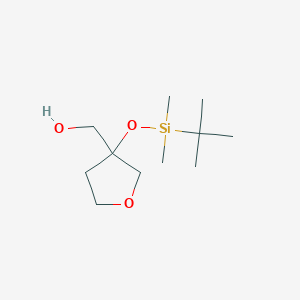
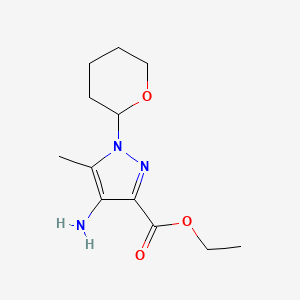
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
